Oxamyl-13C3
Description
Properties
Molecular Formula |
C₄¹³C₃H₁₃N₃O₃S |
|---|---|
Molecular Weight |
222.24 |
Synonyms |
2-(Dimethylamino)-N-[[(methylamino)carbonyl]oxy]-2-oxo-ethanimidothioic Acid Methyl Ester-13C3; N’,N’-Dimethyl-N-[(methylcarbamoyl)oxy]-1-thio-Oxamimidic Acid Methyl Ester-13C3; Methylcarbamic Acid O-[[[(dimethylcarbamoyl)methylthio]methylene]amino] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Isotopic Variants of Oxamyl
Oxamyl-1-13C
Table 1: Isotopic Variants of Oxamyl
Structural Analogs: Carbamate Pesticides
Aldicarb
- Molecular Formula : C7H14N2O2S
- Molecular Weight : 190.26 g/mol
- Comparison :
Methomyl
- Molecular Formula : C5H10N2O2S
- Molecular Weight : 162.21 g/mol
- Comparison: Methomyl is less toxic (LD50 oral rat: 17 mg/kg) than Oxamyl (LD50 oral rat: 5.4 mg/kg) but shares similar insecticidal mechanisms. No commercial 13C-labeled Methomyl variants exist, restricting advanced metabolic research .
Table 2: Structural Analogs of this compound
Functional Analogs: Isotope-Labeled Pesticides
Atrazine-13C3
- Molecular Formula : C8^13C3H14ClN5
- Molecular Weight : 227.64 g/mol
- Comparison :
Imidacloprid-13C6
- Molecular Formula : C9^13C6H10ClN5O2
- Molecular Weight : 311.71 g/mol
- Comparison: A neonicotinoid with distinct neurotoxic action vs. Oxamyl’s carbamate activity. Both are used in residue analysis, but Imidacloprid-13C6 requires higher detection sensitivity due to lower field application rates .
Table 3: Functional Analogs in Isotope-Labeled Pesticide Research
Research Implications and Limitations
- Advantages of this compound :
- Limitations: High synthesis cost due to multi-isotopic labeling; single-step 13C incorporation yields <70% efficiency . Not suitable for long-term ecological studies due to shorter half-life compared to non-labeled carbamates .
Preparation Methods
Direct Synthesis from ¹³C-Labeled Precursors
This approach involves using ¹³C-enriched starting materials to build the labeled structure.
Step 1: Preparation of ¹³C-Labeled Methylamine
Methylamine (CH₃NH₂) is a critical precursor. To introduce ¹³C, ¹³C-methyl iodide (CH₃I) reacts with ammonia under basic conditions:
¹³C-Labeled Methylamine :
Step 2: Formation of Dimethylamino Intermediate
The dimethylamino group is synthesized via alkylation of methylamine:
¹³C-Labeled Dimethylamine :
Step 3: Coupling with Carbamoyloxy-Thioester Backbone
The labeled dimethylamine reacts with a carbamoyloxy-thioester precursor (e.g., methyl 2-(chloroformyl)thioacetate) to form the final oxamyl structure.
Example Reaction :
Conditions :
-
Solvent : Dichloromethane or tetrahydrofuran (THF).
-
Temperature : 0–25°C.
-
Catalyst : Triethylamine (TEA) for deprotonation.
Enzymatic or Biocatalytic Labeling
Cell-free systems (e.g., E. coli cell lysates) can synthesize labeled methyl groups using ¹³C-enriched substrates (e.g., ¹³C₃-pyruvate or ¹³C₂-methyl-acetolactate).
Mechanism :
-
Pyruvate → Alanine → Valine/Leucine :
-
¹³C₃-pyruvate is converted to alanine via alanine transaminase.
-
Alanine is further metabolized to valine/leucine, incorporating ¹³C labels into methyl groups.
-
-
Selective Labeling with Acetolactate :
-
2-¹³C-Methyl-acetolactate inhibits acetolactate synthase (ALS), forcing the use of labeled precursors for valine/leucine synthesis.
-
Advantages :
-
High regioselectivity (70%+ labeling efficiency).
-
Scalability for large-scale production.
Limitations :
-
Requires specialized biocatalysts and buffers.
Isotopic Exchange or Post-Synthetic Labeling
This method involves replacing natural ¹²C with ¹³C in the final product.
Example :
-
Synthesize Unlabeled Oxamyl :
-
Isotopic Exchange :
-
Treat oxamyl with ¹³C-labeled methylating agents (e.g., ¹³CH₃I) under acidic or basic conditions.
-
Challenges :
-
Low yield due to steric hindrance at methyl groups.
-
Risk of over-labeling or side reactions.
Analytical Characterization
Mass Spectrometry (MS)
High-resolution MS (e.g., Orbitrap) confirms isotopic distribution and purity.
Key Peaks :
Nuclear Magnetic Resonance (NMR)
-
¹³C-NMR : Distinct signals for labeled methyl groups (δ 20–50 ppm).
-
¹H-NMR : Splitting patterns confirm no ¹JCC couplings due to ¹³C labeling.
Performance and Applications
Environmental Monitoring
This compound is used to trace pesticide degradation pathways in water and soil.
Biochemical Studies
-
Protein Binding : Labels help study oxamyl’s interaction with acetylcholinesterase.
-
Metabolic Pathways : Traces ¹³CO₂ release in enzymatic assays.
Q & A
Basic: What methodological approaches ensure high isotopic purity during the synthesis of Oxamyl-13C3?
To synthesize this compound with ≥99 atom % isotopic purity, researchers should employ mass-directed purification techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). Isotopic enrichment is validated using nuclear magnetic resonance (NMR) spectroscopy, focusing on the 13C-labeled carbons in the methylamino and dimethylamino groups. Cross-referencing with certified reference materials (CRMs) ensures batch consistency .
Basic: Which analytical methods are optimal for quantifying this compound in environmental matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred for trace-level detection. Method validation should include matrix-matched calibration (e.g., soil, water extracts) to correct for ion suppression/enhancement. Quantify using isotope dilution with internal standards (e.g., Oxamyl-d6) to minimize variability .
Advanced: How to design controlled degradation studies for this compound in soil ecosystems?
Design microcosm experiments with soil types varying in pH, organic matter, and microbial activity. Monitor degradation via LC-MS/MS at intervals (0, 7, 14, 30 days). Use sterile controls to distinguish biotic vs. abiotic degradation. Calculate half-lives using first-order kinetics and validate with ANOVA to assess environmental variable impacts .
Advanced: How to resolve contradictory data in this compound residue analysis across studies?
Contradictions often arise from differences in extraction efficiency or detection limits. Conduct a meta-analysis comparing methods (e.g., QuEChERS vs. solid-phase extraction) and statistical power. Replicate conflicting experiments using harmonized protocols and report confidence intervals to identify methodological biases .
Methodological: What protocols ensure accuracy in isotopic ratio measurements for this compound?
Use high-resolution mass spectrometry (HRMS) to resolve 13C3 signals from natural isotopic backgrounds. Calibrate with CRMs and apply correction algorithms for isotopic interference. Report measurements with ±0.5% uncertainty, adhering to ISO/IEC 17025 guidelines for analytical validity .
Advanced: How to design tracer studies using this compound to investigate metabolic pathways in non-target organisms?
Administer sub-lethal doses to model organisms (e.g., Daphnia magna) and track metabolite formation via LC-HRMS. Use stable isotope probing (SIP) to identify 13C-labeled metabolites. Include negative controls (unlabeled Oxamyl) and statistical tests (e.g., t-tests) to confirm isotopic incorporation .
Methodological: How to statistically validate detection limits for this compound in multi-residue pesticide analysis?
Calculate limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios (S/N ≥ 3 and 10, respectively). Perform robustness testing by varying chromatographic conditions (e.g., column temperature, mobile phase pH). Use receiver operating characteristic (ROC) curves to assess specificity in complex matrices .
Advanced: How to ensure reproducibility when using commercial this compound standards across laboratories?
Implement inter-laboratory validation via round-robin testing. Share standardized protocols for sample preparation and instrument calibration. Use consensus values from CRMs and report relative standard deviations (RSD) ≤15% for precision. Document lot-specific certificates of analysis to trace variability .
Methodological: How to integrate this compound into multi-residue analysis workflows for regulatory compliance?
Adopt EPA Method 531.1 or ISO 16308 for aqueous matrices. Optimize SPE conditions (e.g., C18 cartridges) for simultaneous extraction of this compound and co-occurring pesticides. Validate recovery rates (70–120%) across spiked concentrations (0.1–10 µg/L) .
Advanced: How to address detection limit challenges for this compound in legacy soil contamination studies?
Employ pressurized liquid extraction (PLE) with acetone:hexane (1:1) to enhance recovery from aged residues. Couple with dispersive SPE cleanup to reduce matrix effects. Report method detection limits (MDLs) with uncertainty budgets, considering soil heterogeneity and extraction efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
